(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-502 is a potent and orally bioavailable degrader of estrogen receptor alpha. It has shown significant efficacy in degrading estrogen receptor alpha in estrogen receptor positive breast cancer cells. This compound is particularly valuable in cancer research due to its ability to target and degrade estrogen receptor alpha, which is a critical factor in the progression of certain types of breast cancer .
Preparation Methods
The synthesis of GNE-502 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tetrahydro-pyrido[3,4-b]indole core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethyl sulfoxide. Industrial production methods for GNE-502 are designed to optimize yield and purity, often involving high-performance liquid chromatography for purification .
Chemical Reactions Analysis
GNE-502 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, using reagents such as alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
GNE-502 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the degradation of estrogen receptor alpha.
Biology: GNE-502 is employed in cellular studies to understand the role of estrogen receptor alpha in cell signaling and cancer progression.
Medicine: This compound is being investigated for its potential therapeutic applications in treating estrogen receptor positive breast cancer.
Industry: GNE-502 serves as a reference compound in the development of new estrogen receptor degraders
Mechanism of Action
GNE-502 exerts its effects by binding to estrogen receptor alpha and promoting its degradation. This process involves the recruitment of ubiquitin ligases, which tag the receptor for proteasomal degradation. The molecular targets of GNE-502 include the ligand-binding domain of estrogen receptor alpha, and the pathways involved are primarily related to the ubiquitin-proteasome system .
Comparison with Similar Compounds
GNE-502 is compared with other estrogen receptor degraders such as fulvestrant and GNE-149. Unlike fulvestrant, which requires intramuscular injections, GNE-502 is orally bioavailable, making it more convenient for patients. Compared to GNE-149, GNE-502 has improved physicochemical properties and greater efficacy in degrading estrogen receptor alpha .
Similar Compounds
- Fulvestrant
- GNE-149
- Estradiol (as a reference for estrogen receptor binding studies)
GNE-502 stands out due to its oral bioavailability and potent degradation of estrogen receptor alpha, making it a promising candidate for further research and potential therapeutic use .
Properties
Molecular Formula |
C25H30FN3O3S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25-/m1/s1 |
InChI Key |
ALLRPIPLWLLBGX-CRICUBBOSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.